molecular formula C20H26N4O3 B2938445 Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate CAS No. 1226441-71-9

Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate

Cat. No.: B2938445
CAS No.: 1226441-71-9
M. Wt: 370.453
InChI Key: XQCGWYBTQQWBQN-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)piperazine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a naphthalene ring, a urea group, and a piperazine ring, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of naphthalen-1-ylmethylamine with isocyanates to form the urea derivative. Subsequent reactions with piperazine and carboxylate groups are performed under controlled conditions to achieve the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that maintain precise temperature and pressure conditions. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles and electrophiles are used to replace functional groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various derivatives depending on the substituents.

Scientific Research Applications

This compound finds applications across multiple fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Naphthalene-1-ylmethylamine

  • Piperazine derivatives

  • Urea-based compounds

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Properties

IUPAC Name

methyl 4-[2-(naphthalen-1-ylmethylcarbamoylamino)ethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-27-20(26)24-13-11-23(12-14-24)10-9-21-19(25)22-15-17-7-4-6-16-5-2-3-8-18(16)17/h2-8H,9-15H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCGWYBTQQWBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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